tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate
Description
Properties
CAS No. |
1489615-49-7 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-6-5-7-11(15)8-10/h5-8,15H,9H2,1-4H3 |
InChI Key |
ORHFIRRXOBLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Mixed Anhydride Intermediates
The most widely reported method involves forming a mixed anhydride intermediate from N-Boc-protected amino acids. For example, N-Boc-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to generate an activated species, which subsequently undergoes condensation with benzylamine derivatives.
Reaction Scheme :
Critical parameters include:
Boc Protection of Primary Amines
Alternative routes employ Boc protection of pre-formed amines. For instance, 3-hydroxybenzylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by N-methylation using methyl iodide (Table 1).
Table 1: Boc Protection and N-Methylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Boc₂O Equivalents | 1.1 | 95% conversion |
| Base | Triethylamine | 88% yield |
| Methylation Agent | Methyl iodide (1.5 eq) | 92% N-methylation |
| Reaction Time | 12 hours | Minimal byproducts |
Reaction Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions. Ethyl acetate balances reactivity and stability, achieving 89% yield at –10°C. Elevated temperatures (>25°C) lead to Boc group cleavage, reducing yields to <60%.
Catalytic Approaches
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable alkylation under biphasic conditions. For example, reacting tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate with methyl sulfate in a KOH/toluene system yields the N-methylated product in 84% yield.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, hexane:EtOAc 3:1→1:2) resolves unreacted starting materials and byproducts. Recrystallization from ethanol/water (3:1) yields >99% purity crystals.
Spectroscopic Confirmation
-
¹H NMR : Key signals include tert-butyl protons at δ 1.38 ppm and N-methyl groups at δ 3.02 ppm.
-
IR Spectroscopy : Carbamate C=O stretches appear at 1695–1710 cm⁻¹.
-
MS : Molecular ion [M+H]⁺ at m/z 295.2 confirms the target structure.
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 70% compared to batch processes. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to derivatives with variations in aromatic substituents, carbamate groups, and additional functional moieties.
Table 1: Structural and Functional Comparison
Key Analysis of Structural and Functional Differences
Aromatic Substituents: The 3-hydroxyphenyl group in the target compound provides acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity, contrasting with the 3-fluoro-4-hydroxyphenyl group (), where fluorine’s electronegativity enhances stability and alters electronic properties . Ethyl (3-hydroxyphenyl) carbamate () lacks the tert-butyl and N-methyl groups, resulting in lower steric hindrance and higher polarity, as evidenced by its chromatographic retention .
N-methyl substitution (present in the target compound and ) reduces basicity compared to N-aminomethyl derivatives (), which are more prone to protonation .
Functional Group Reactivity: Chloroethyl () and cyanoacetyl () groups introduce sites for nucleophilic substitution or cyclization reactions, unlike the inert tert-butyl group .
Physicochemical and Application Insights
- Polarity and Solubility: The tert-butyl group in the target compound likely reduces water solubility compared to ethyl or amino-substituted analogs (e.g., ).
- Stability : Fluorine () and tert-butyl groups () enhance resistance to enzymatic degradation, critical for drug candidates .
- Synthetic Utility : Compounds like tert-butyl (2-chloroethyl)(methyl)carbamate () serve as intermediates in alkylation reactions, whereas the target compound’s hydroxyl group may favor conjugation or oxidation pathways .
Biological Activity
tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is an organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, contributes to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H17N1O3
- Molecular Weight : 223.27 g/mol
- Structural Features :
- Tert-butyl group: Provides steric hindrance and lipophilicity.
- Hydroxyphenyl moiety: Capable of forming hydrogen bonds.
- Carbamate functional group: Involved in enzyme interactions and potential covalent bonding.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, modulating their activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : The hydroxy group may contribute to scavenging free radicals, reducing oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in medicinal applications .
Antioxidant Activity
The compound has been investigated for its antioxidant properties. Its ability to neutralize free radicals may contribute to protective effects against oxidative damage in cells, which is relevant in conditions such as cancer and neurodegenerative diseases .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This could be due to its ability to modulate inflammatory pathways through enzyme inhibition .
Case Studies
A series of studies have explored the compound's biological activities:
- Enzymatic Interaction Studies :
- Cell Culture Experiments :
-
Animal Models :
- Animal studies have indicated that administration of this compound can lead to decreased inflammation markers in models of induced arthritis, supporting its anti-inflammatory potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate | C13H17N1O3 | Stronger AChE inhibition |
| Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | C13H18N2O3 | Enhanced receptor modulation |
| Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | C13H18N2O3 | Potentially higher selectivity for certain enzymes |
Q & A
What are the established synthetic routes for tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate, and what factors influence reaction efficiency?
(Basic)
Answer:
The compound is synthesized via nucleophilic substitution or condensation. A validated method involves reacting tert-butyl N-methylcarbamate with 3-hydroxybenzyl chloride under basic conditions (e.g., triethylamine in THF at 0–5°C) . Alternative routes may use reductive amination of 3-hydroxybenzaldehyde followed by carbamate formation . Critical parameters include:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Molar ratios : Optimize to 1:1.2 (carbamate:benzyl chloride) for maximum yield.
- Moisture-free environment : Prevents hydrolysis of the carbamate group .
Which spectroscopic techniques provide optimal structural verification for this carbamate derivative?
(Basic)
Answer:
A combination of techniques ensures accurate characterization:
- NMR spectroscopy :
- 1H NMR : Aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–1.4 ppm).
- 13C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 280.1552 .
- IR spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .
For ambiguous signals, 2D NMR (HSQC, HMBC) resolves substitution patterns .
How do electronic effects of substituents impact the compound's reactivity in subsequent derivatization reactions?
(Advanced)
Answer:
The 3-hydroxyphenyl group exhibits dual reactivity:
- Ortho/para-directing : Facilitates electrophilic substitution at C2/C4 positions.
- Acid sensitivity : Requires protection (e.g., TBS or acetyl groups) during strong acid/base reactions .
Studies on analogous compounds show electron-withdrawing substituents at C5 increase hydrolytic stability (e.g., trifluoromethyl groups extend t½ from 8 to 11.2 hours in pH 7.4 buffer) .
What experimental strategies address contradictory reports about this compound's enzyme inhibition potency?
(Advanced)
Answer:
Resolve IC50 discrepancies (12–85 µM) through:
Standardized assays : Fix ATP concentrations at Km values for consistent comparisons.
Hydrolysis control :
- Use fresh DMSO stocks.
- Add EDTA to inhibit metalloproteases .
Orthogonal validation : Employ isothermal titration calorimetry (ITC) to measure binding affinities independently .
What protection strategies are effective for the phenolic hydroxyl group during multi-step syntheses?
(Advanced)
Answer:
| Method | Conditions | Deprotection Efficiency |
|---|---|---|
| TBS ether | TBSCl, imidazole, DMF | 98% (TBAF) |
| Acetyl ester | Ac2O, pyridine | 85% (NH3/MeOH) |
| Methoxymethyl (MOM) | MOMCl, DIEA | 92% (HCl/THF) |
| Recommendation : TBS protection is ideal for acid-sensitive reactions due to stability below pH 3 . |
How can computational methods elucidate the compound's mechanism of action?
(Advanced)
Answer:
- Molecular docking : Predict binding modes with target enzymes (e.g., kinases) by analyzing hydrogen bonds between the hydroxyphenyl group and catalytic residues .
- MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify key interactions .
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
